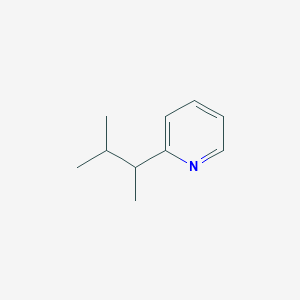

2-(3-Methylbutan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methylbutan-2-yl)pyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are characterized by a six-membered ring structure containing one nitrogen atom. This particular compound features a pyridine ring substituted with a 3-methylbutan-2-yl group at the second position. Pyridines are widely studied due to their presence in many natural products, pharmaceuticals, and functional materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutan-2-yl)pyridine typically involves the alkylation of pyridine with an appropriate alkyl halide. One common method is the reaction of pyridine with 3-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced separation techniques may also be employed to improve the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Methylbutan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced pyridine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives, sulfonylated pyridine derivatives, nitrated pyridine derivatives.

Aplicaciones Científicas De Investigación

2-(3-Methylbutan-2-yl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyridine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(3-Methylbutan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring allows for interactions with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The 3-methylbutan-2-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparación Con Compuestos Similares

Pyridine: The parent compound, which lacks the 3-methylbutan-2-yl group.

2-Methylpyridine: A pyridine derivative with a methyl group at the second position.

2-Ethylpyridine: A pyridine derivative with an ethyl group at the second position.

Comparison: 2-(3-Methylbutan-2-yl)pyridine is unique due to the presence of the 3-methylbutan-2-yl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets compared to simpler pyridine derivatives. The larger alkyl group can also affect the compound’s overall shape and conformation, potentially leading to different biological activities and applications.

Actividad Biológica

Overview

2-(3-Methylbutan-2-yl)pyridine is a pyridine derivative characterized by a six-membered aromatic ring with a nitrogen atom and a 3-methylbutan-2-yl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antifungal properties. The unique structural features of this compound influence its interaction with biological systems, making it a subject of interest for further research.

The chemical structure of this compound can be represented as follows:

This compound's synthesis typically involves the alkylation of pyridine using 3-methylbutan-2-yl bromide in the presence of a base like potassium carbonate, often carried out in solvents such as dimethylformamide (DMF) under reflux conditions. The resulting compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution, which can further modify its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains and fungi. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antimicrobial agents, suggesting its potential as a lead compound for drug development .

Anticancer Activity

Recent investigations have explored the anticancer potential of pyridine derivatives, including this compound. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves modulation of apoptosis-related gene expression, including upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes such as Bcl-2 .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Cytotoxicity | IC50 values ranging from 0.76 to 21.5 μM against MCF-7 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The pyridine ring facilitates interactions through hydrogen bonding and π-π stacking with biological macromolecules such as proteins and nucleic acids. The lipophilicity imparted by the 3-methylbutan-2-yl group enhances membrane permeability, influencing bioavailability and distribution within biological systems .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various pyridine derivatives found that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics. The study emphasized the need for further exploration into its mechanism and potential modifications to enhance efficacy.

- Anticancer Research : In vivo studies demonstrated that administration of this compound resulted in significant tumor reduction in animal models bearing breast cancer xenografts. The tumor inhibition ratio reached approximately 56.1%, indicating promising therapeutic potential .

Propiedades

IUPAC Name |

2-(3-methylbutan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)9(3)10-6-4-5-7-11-10/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFHKZSPESVTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.